2-cyano-3-(dimethylamino)-N'-(phenylmethylidene)prop-2-enehydrazide
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Overview
Description
2-cyano-3-(dimethylamino)-N’-(phenylmethylidene)prop-2-enehydrazide is a complex organic compound with a unique structure that includes a cyano group, a dimethylamino group, and a phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(dimethylamino)-N’-(phenylmethylidene)prop-2-enehydrazide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of a cyanoacetohydrazide with a dimethylaminobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 2-cyano-3-(dimethylamino)-N’-(phenylmethylidene)prop-2-enehydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(dimethylamino)-N’-(phenylmethylidene)prop-2-enehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced.
Scientific Research Applications
2-cyano-3-(dimethylamino)-N’-(phenylmethylidene)prop-2-enehydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a probe to investigate enzyme activities or other biochemical pathways.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 2-cyano-3-(dimethylamino)-N’-(phenylmethylidene)prop-2-enehydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-cyano-3-(dimethylamino)-N’-(phenylmethylidene)prop-2-enehydrazide can be compared with other similar compounds, such as:
2-cyano-3-(dimethylamino)-N’-(phenylmethylidene)prop-2-enethioamide: This compound has a similar structure but contains a thioamide group instead of a hydrazide group.
2-cyano-3-(dimethylamino)-N’-(phenylmethylidene)prop-2-enecarboxamide: This compound contains a carboxamide group instead of a hydrazide group.
The uniqueness of 2-cyano-3-(dimethylamino)-N’-(phenylmethylidene)prop-2-enehydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N4O |
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Molecular Weight |
242.28 g/mol |
IUPAC Name |
N-(benzylideneamino)-2-cyano-3-(dimethylamino)prop-2-enamide |
InChI |
InChI=1S/C13H14N4O/c1-17(2)10-12(8-14)13(18)16-15-9-11-6-4-3-5-7-11/h3-7,9-10H,1-2H3,(H,16,18) |
InChI Key |
AEQHXGCAPYZDPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NN=CC1=CC=CC=C1 |
Origin of Product |
United States |
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